![molecular formula C18H18N4O2 B12805312 6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione CAS No. 16013-92-6](/img/structure/B12805312.png)
6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 342912 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is often studied for its effects on neural cells and its potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 342912 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes:
Initial Preparation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form the core structure of NSC 342912.
Purification: The intermediate compounds are purified using techniques such as recrystallization or chromatography.
Final Synthesis: The purified intermediates undergo further reactions, including oxidation or reduction, to yield the final product, NSC 342912.
Industrial Production Methods
In an industrial setting, the production of NSC 342912 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large batches.
Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 342912 undergoes various chemical reactions, including:
Oxidation: Where it reacts with oxidizing agents to form oxidized products.
Reduction: Where it reacts with reducing agents to form reduced products.
Substitution: Where one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often involve halogens or other nucleophiles under specific conditions like acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
NSC 342912 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Studied for its effects on neural stem cells and its potential in regenerative medicine.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which NSC 342912 exerts its effects involves several molecular targets and pathways:
Neural Cells: It affects the differentiation and survival of neural cells by interacting with specific receptors and signaling pathways.
Molecular Targets: Includes enzymes involved in glycogen metabolism and pathways related to cellular stress responses.
Pathways: Involves the activation of signaling cascades that promote cell survival and differentiation.
Vergleich Mit ähnlichen Verbindungen
NSC 342912 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Includes other neural stem cell inducers and compounds with similar chemical structures.
Uniqueness: NSC 342912 is unique in its specific effects on neural cells and its potential therapeutic applications.
Conclusion
NSC 342912 is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its synthesis, chemical reactions, and mechanism of action make it a valuable tool in research and industry.
Eigenschaften
CAS-Nummer |
16013-92-6 |
|---|---|
Molekularformel |
C18H18N4O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
6-(2-aminoethylamino)-2,3-dihydronaphtho[3,2-f]quinoxaline-7,12-diol |
InChI |
InChI=1S/C18H18N4O2/c19-5-6-20-12-9-13-16(22-8-7-21-13)15-14(12)17(23)10-3-1-2-4-11(10)18(15)24/h1-4,9,20,23-24H,5-8,19H2 |
InChI-Schlüssel |
IGNNTKYSHZMDMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C2C(=N1)C=C(C3=C(C4=CC=CC=C4C(=C32)O)O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


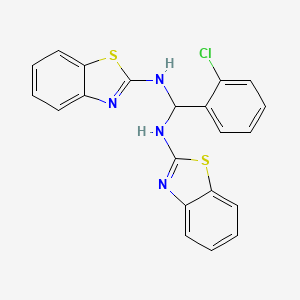
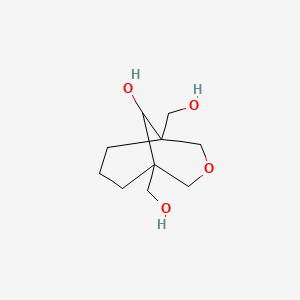
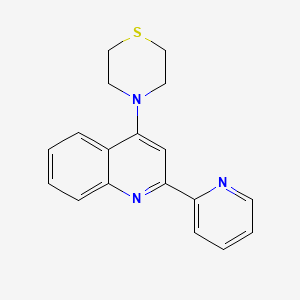

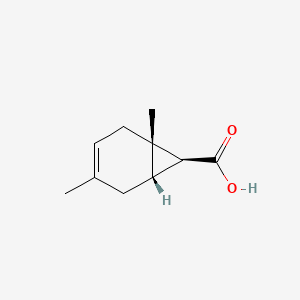
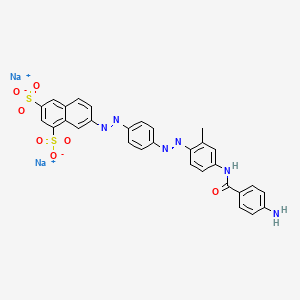
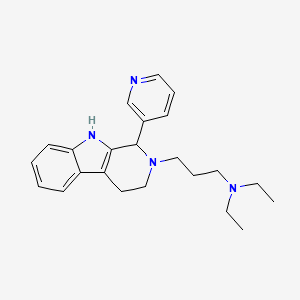


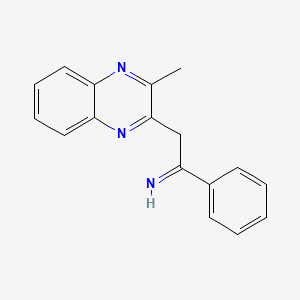
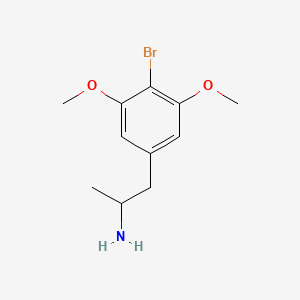

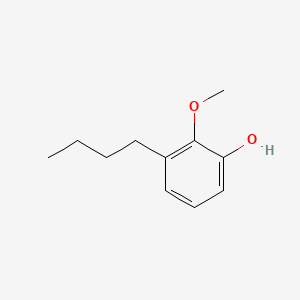
![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
